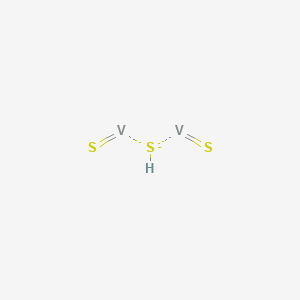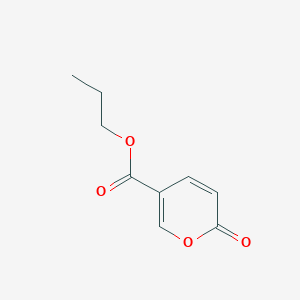
propyl 2-oxo-2H-pyran-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-5-carboxylic acid, 2-oxo-, propyl ester (9ci) is a chemical compound with the molecular formula C8H8O4. It is a derivative of 2H-pyran-5-carboxylic acid, 2-oxo-, where the carboxylic acid group is esterified with a propyl group. This compound is known for its unique structure, which includes a pyran ring fused with a carboxylic acid ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-pyran-5-carboxylic acid, 2-oxo-, propyl ester typically involves the esterification of 2H-pyran-5-carboxylic acid, 2-oxo- with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of 2H-pyran-5-carboxylic acid, 2-oxo-, propyl ester can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions ensures efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran-5-carboxylic acid, 2-oxo-, propyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
2H-Pyran-5-carboxylic acid, 2-oxo-, propyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of various chemicals.
Mécanisme D'action
The mechanism of action of 2H-pyran-5-carboxylic acid, 2-oxo-, propyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The pyran ring structure may also play a role in its binding affinity and specificity towards certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Pyran-5-carboxylic acid, 2-oxo-: The parent compound without the ester group.
2H-Pyran-5-carboxylic acid, 2-oxo-, methyl ester: A similar ester derivative with a methyl group instead of a propyl group.
Coumalic acid: Another derivative of 2H-pyran-5-carboxylic acid with different functional groups.
Uniqueness
2H-Pyran-5-carboxylic acid, 2-oxo-, propyl ester is unique due to its specific ester group, which can influence its reactivity and interactions in chemical and biological systems. The propyl ester group provides different steric and electronic properties compared to other ester derivatives, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H10O4 |
|---|---|
Poids moléculaire |
182.17 g/mol |
Nom IUPAC |
propyl 6-oxopyran-3-carboxylate |
InChI |
InChI=1S/C9H10O4/c1-2-5-12-9(11)7-3-4-8(10)13-6-7/h3-4,6H,2,5H2,1H3 |
Clé InChI |
DLBGDAKARSJMGD-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C1=COC(=O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


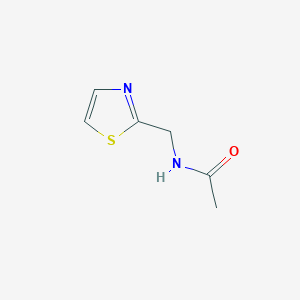
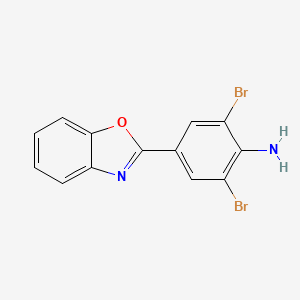
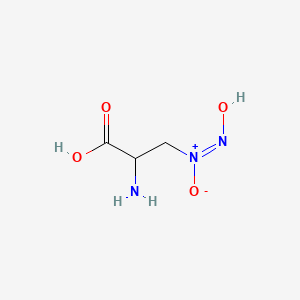
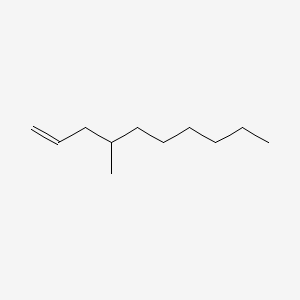
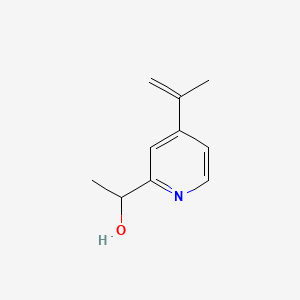
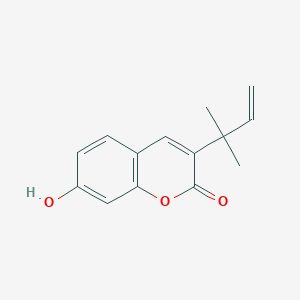

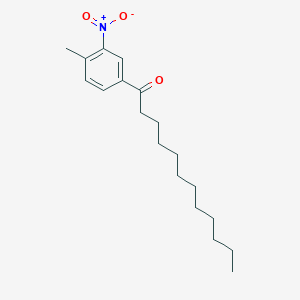
![Glycine, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]benzoyl]-, trimethylsilyl ester](/img/structure/B13813787.png)

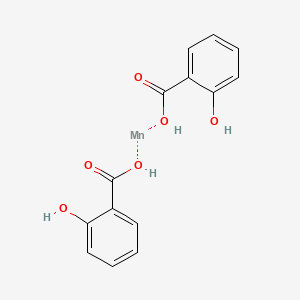
![(Z)-3-[(S)-pyridin-2-ylsulfinyl]prop-2-enoic acid](/img/structure/B13813806.png)
